molecular formula C12H15N5O5 B1680759 桑吉霉素 CAS No. 18417-89-5

桑吉霉素

货号 B1680759
CAS 编号: 18417-89-5
分子量: 309.28 g/mol
InChI 键: OBZJZDHRXBKKTJ-JTFADIMSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sangivamycin is a natural product originally isolated from Streptomyces rimosus. It is a nucleoside analogue that acts as an inhibitor of protein kinase C . It has antibiotic, antiviral, and anti-cancer properties and has been investigated for various medical applications .


Synthesis Analysis

Sangivamycin is a nucleoside analog that is well tolerated by humans and broadly active against phylogenetically distinct viruses . In Sangivamycin, the nitrogen in adenosine at position 7 is replaced by a carbamoyl-substituted carbon .


Molecular Structure Analysis

The molecular structure of Sangivamycin includes a pyrrolo[2,3-d]pyrimidine nucleoside function . The nitrogen at position 7 in adenosine is replaced by a carbamoyl-substituted carbon .


Chemical Reactions Analysis

Sangivamycin is a nucleoside analog that is well tolerated by humans and broadly active against phylogenetically distinct viruses . It has shown to be more potent against the Delta variant of SARS-CoV-2 than remdesivir .


Physical And Chemical Properties Analysis

Sangivamycin has a molecular formula of C12H15N5O5 and a molecular weight of 309.28 g/mol . It is a solid substance that is soluble in DMSO .

科学研究应用

Antibiotic Properties

Sangivamycin, originally isolated from Streptomyces rimosus, exhibits antibiotic properties. As a nucleoside analogue, it inhibits protein kinase C, which is crucial in various cellular processes, thus showcasing its potential as an antibiotic agent .

Antiviral Applications

This compound has demonstrated effectiveness against various viruses. Notably, it has shown high efficacy against SARS-CoV-2 in cell cultures, surpassing even remdesivir in some cases. Its broad-spectrum antiviral activity includes action against Ebola virus, Marburg virus, Lassa virus, and cowpox virus .

Anti-Cancer Potential

Sangivamycin’s ability to inhibit protein kinase C also lends it anti-cancer properties. While it has not been approved for clinical use, its potential in cancer treatment continues to be a subject of research due to its impact on cellular signaling pathways involved in cancer progression .

Pharmacokinetics and Toxicity

In terms of clinical administration potential, Sangivamycin has favorable pharmacokinetic and toxicity profiles. This includes favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for considering any compound for medical use .

作用机制

Target of Action

Sangivamycin, a nucleoside analogue, primarily targets Protein Kinase C . This enzyme plays a crucial role in several signal transduction processes, making it a key player in cellular regulation . Sangivamycin also exhibits broad-spectrum antiviral activity against various viruses, including SARS-CoV-2 .

Mode of Action

Sangivamycin interacts with its primary target, Protein Kinase C, by acting as an inhibitor . This interaction results in the suppression of the enzyme’s activity, thereby affecting the signal transduction processes it is involved in . In the context of viral infections, Sangivamycin has been shown to suppress SARS-CoV-2 replication with greater efficacy than other broad-spectrum nucleoside analogs .

Biochemical Pathways

It is known that the inhibition of protein kinase c can impact a variety of cellular processes, given the enzyme’s role in signal transduction

Pharmacokinetics

In terms of absorption, distribution, metabolism, and excretion (ADME) properties, Sangivamycin has been found to be favorable . It has a long half-life and proven safety in humans, suggesting good bioavailability . .

Result of Action

The molecular and cellular effects of Sangivamycin’s action primarily involve the inhibition of Protein Kinase C, leading to alterations in cellular regulation . In the context of viral infections, Sangivamycin’s action results in the suppression of viral replication . It has been shown to be highly effective against multiple variants of SARS-CoV-2 .

Action Environment

It is worth noting that sangivamycin has demonstrated efficacy against multiple variants of sars-cov-2, suggesting that it may have the ability to combat drug-resistant or vaccine-escaping variants .

安全和危害

Sangivamycin is advised to be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Sangivamycin has shown promising results against SARS-CoV-2 in vitro and has favorable drug properties . Its proven safety in humans, long half-life, potent antiviral activity, and combinatorial potential suggest that sangivamycin is likely to be efficacious alone or in combination therapy to suppress viremia in patients . It may also have the ability to help combat drug-resistant or vaccine-escaping SARS-CoV-2 variants since it is antivirally active against several tested variants . These results support the pursuit of sangivamycin for further preclinical and clinical development as a potential coronavirus disease 2019 therapeutic .

属性

IUPAC Name

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O5/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16)/t5-,7-,8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZJZDHRXBKKTJ-JTFADIMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028118
Record name Sangivamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sangivamycin

CAS RN

18417-89-5
Record name Sangivamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18417-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sangivamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018417895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sangivamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sangivamycin hydrate Streptomyces rimosus
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SANGIVAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8YQ8Z3T9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sangivamycin
Reactant of Route 2
Sangivamycin
Reactant of Route 3
Reactant of Route 3
Sangivamycin
Reactant of Route 4
Reactant of Route 4
Sangivamycin
Reactant of Route 5
Reactant of Route 5
Sangivamycin
Reactant of Route 6
Reactant of Route 6
Sangivamycin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。